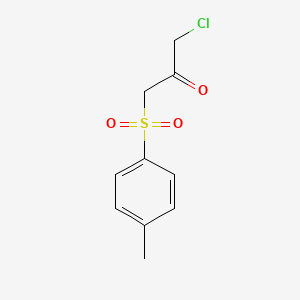

3-Chloro-1-((4-methylphenyl)sulfonyl)acetone

描述

Historical Context and Discovery Timeline

3-Chloro-1-((4-methylphenyl)sulfonyl)acetone (CAS 57122-47-1) emerged as a compound of interest in the late 20th century alongside advancements in sulfonyl chloride chemistry. While its exact discovery date remains undocumented in public literature, its synthesis methods became prominent in the 2000s through patents and academic studies focusing on sulfone derivatives. Early applications centered on its role as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound gained attention for its structural versatility, combining sulfonyl, chloro, and ketone functionalities, which enabled diverse reactivity in nucleophilic substitution and cyclization reactions.

Key milestones include:

- 2005 : Development of related α-chloroacetophenone synthesis methods, laying groundwork for analogous chloro-sulfonyl compounds.

- 2014 : Optimization of hydrogenation techniques for chlorinated aniline derivatives, indirectly influencing synthetic routes for sulfonyl-acetone structures.

- 2020s : Commercial availability through chemical suppliers like Fluorochem and Sigma-Aldrich, reflecting industrial demand.

Nomenclature and Systematic Identification

The compound’s systematic IUPAC name, 1-chloro-3-[(4-methylphenyl)sulfonyl]acetone , derives from its structural components:

- Acetone backbone : A propan-2-one moiety (C3H6O).

- Sulfonyl group : -SO2- attached to a 4-methylphenyl ring (C7H7).

- Chloro substituent : A chlorine atom at the C1 position.

Alternative designations :

- 3-Chloro-1-tosylacetone : Uses the "tosyl" abbreviation for 4-methylbenzenesulfonyl.

- MFCD00045282 : Molecular formula descriptor (C10H11ClO3S).

Structural identifiers :

| Property | Value |

|---|---|

| Molecular formula | C10H11ClO3S |

| Molecular weight | 246.71 g/mol |

| CAS registry | 57122-47-1 |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(Cl)C(=O)C |

The sulfonyl group’s electron-withdrawing nature and the chloro substituent’s steric effects dominate its reactivity profile.

Position within Organosulfur Compound Classifications

This compound belongs to the sulfone subclass of organosulfur compounds, characterized by a sulfonyl (-SO2-) group bonded to two carbon atoms. Its classification hierarchy includes:

- Organosulfur compounds : Molecules containing carbon-sulfur bonds.

- Sulfonyl derivatives : Subclass with -SO2- functional groups.

- Toluenesulfonyl (tosyl) compounds : Derivatives of 4-methylbenzenesulfonyl chloride.

Functional comparisons :

| Compound Type | Key Feature | Example |

|---|---|---|

| Sulfonic acids | -SO3H group | p-Toluenesulfonic acid |

| Sulfonamides | -SO2NH2 group | Sulfadiazine |

| Sulfones | -SO2- bridge | This compound |

The compound’s bifunctional design (sulfonyl + ketone) enables dual reactivity:

- Sulfonyl group : Participates in nucleophilic substitutions (e.g., amine couplings).

- Ketone moiety : Undergoes condensations or reductions to form alcohols or alkanes.

Synthetic relevance :

- Serves as a precursor for diazepinones via ring-expansion reactions.

- Used in cross-coupling reactions to construct polycyclic frameworks.

This structural duality positions it as a versatile intermediate in medicinal chemistry and materials science, though its applications remain primarily investigational.

属性

IUPAC Name |

1-chloro-3-(4-methylphenyl)sulfonylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSPEVAHYRJSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398788 | |

| Record name | 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57122-47-1 | |

| Record name | 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Chlorination of Acetone to Obtain 3-Chloroacetone Derivatives

- The chlorination of acetone is commonly performed by direct exposure of acetone to chlorine gas under controlled conditions, typically excluding water to prevent side reactions.

- The reaction is carried out at temperatures up to 100 °C, often using the liquid reaction mixture itself as the solvent, which contains di- and trichloroacetone species.

- A slight excess of chlorine is used to drive the reaction forward.

- The process yields a mixture of chlorinated acetone derivatives, including 1,1,3-trichloroacetone, but the target 3-chloroacetone can be isolated by fractional distillation or purification techniques.

- The presence of hydrogen chloride as a by-product can promote condensation side reactions, so reaction conditions must be optimized to minimize impurities.

Sulfonylation with 4-Methylbenzenesulfonyl Chloride

- The sulfonylation step involves reacting the chlorinated acetone intermediate with 4-methylbenzenesulfonyl chloride.

- This reaction is typically performed in an organic solvent such as dichloromethane or ethyl acetate, in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.

- The reaction mixture is stirred at mild temperatures (room temperature to 60 °C) for 1–3 hours to ensure complete conversion.

- After completion, the reaction mixture is quenched with aqueous acid, extracted, and purified by column chromatography to isolate the pure 3-chloro-1-((4-methylphenyl)sulfonyl)acetone.

Alternative Synthetic Routes and Catalysis

- Copper-catalyzed methods have been reported for the synthesis of sulfonamide derivatives from nitroarenes and sulfonyl chlorides, which may be adapted for sulfonylation steps involving aryl sulfonyl groups.

- Optimization of solvent systems and reaction conditions (e.g., temperature, catalyst loading) can improve yields and selectivity.

- Data Table: Typical Reaction Conditions and Yields

- The exclusion of water during chlorination is critical to prevent hydrolysis and side reactions that reduce yield and complicate purification.

- Using a slight excess of chlorine ensures higher conversion but requires careful control to avoid over-chlorination.

- The sulfonylation reaction benefits from the use of a base to trap HCl, which otherwise can catalyze unwanted side reactions.

- Solvent choice affects solubility and reaction monitoring; dichloromethane and ethyl acetate are preferred for sulfonylation due to good solubility of reactants and products.

- Column chromatography purification is essential to separate the desired product from unreacted starting materials and by-products.

The preparation of this compound involves a two-step process of chlorination of acetone followed by sulfonylation with 4-methylbenzenesulfonyl chloride. Optimizing reaction conditions such as exclusion of water, temperature control, and use of appropriate solvents and bases is essential to maximize yield and purity. The process is well-documented in the literature with yields typically ranging from 70% to 90% depending on the step and purification methods employed.

化学反应分析

Types of Reactions

3-Chloro-1-((4-methylphenyl)sulfonyl)acetone undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used .

科学研究应用

3-Chloro-1-((4-methylphenyl)sulfonyl)acetone has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of various chemical intermediates.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .

相似化合物的比较

Key Physicochemical Properties (Table 1):

| Property | Value |

|---|---|

| Boiling Point | 416.6 ± 45.0 °C (760 mmHg) |

| Density | 1.3 ± 0.1 g/cm³ |

| Polarizability | 23.4 ± 0.5 × 10⁻²⁴ cm³ |

| Vapor Pressure | 0.0 ± 1.0 mmHg (25 °C) |

| Storage Conditions | -20 °C (long-term stability) |

The compound is primarily used in scientific research and is stored at low temperatures to preserve reactivity .

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Tos Groups

Compounds bearing the (4-methylphenyl)sulfonyl moiety are common in medicinal and materials chemistry. For example:

4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a) :

- Molecular Weight : 645 g/mol (vs. 247 for the target compound).

- Functional Groups : Two Tos groups, pyridine, and sulfonamide linkages.

- Physical Properties : Melting point 223–225 °C, higher thermal stability than 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone.

- Spectral Data :

- IR : S=O stretches at 1332 cm⁻¹ and 1160 cm⁻¹ (similar to Tos groups in the target compound).

- 1H NMR : Aromatic protons (δ 7.1–8.5 ppm) and exchangeable NH signals (δ 10.4–10.6 ppm).

Comparison Insight :

The absence of a reactive chloro-ketone group in 5a reduces its electrophilicity compared to this compound. This makes 5a more suitable as a disulfonamide intermediate in heterocyclic synthesis, whereas the target compound’s chloro and ketone groups enable nucleophilic substitution or condensation reactions .

Tos-Containing Heterocyclic Compounds

8-Benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzadiazacyclopentadecine :

- Structure : A macrocyclic compound with a Tos group, benzyl substituents, and epoxide functionalities.

- Crystal Data : The Tos group participates in C–H···O hydrogen bonds, stabilizing the molecular conformation.

Comparison Insight :

The Tos group in both compounds contributes to molecular packing via sulfonyl-oxygen interactions. However, the macrocyclic structure of the benzadiazacyclopentadecine derivative results in significantly higher steric hindrance and rigidity compared to the linear, flexible backbone of this compound .

Reactivity and Stability

- Chloro-Ketone Reactivity : The chlorine atom in this compound enhances its electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). This contrasts with Tos-containing sulfonamides (e.g., 5a), where stability under basic conditions is prioritized for stepwise syntheses .

生物活性

3-Chloro-1-((4-methylphenyl)sulfonyl)acetone is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been studied for various pharmacological effects, particularly in the context of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClO3S, with a molecular weight of 248.71 g/mol. The presence of the sulfonyl group enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Sulfonamides are known to interfere with folic acid synthesis in bacteria, and similar mechanisms may be exploited in cancer therapy by targeting metabolic pathways essential for tumor growth.

Anticancer Properties

Recent studies have demonstrated that sulfonamide derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The mechanism involves inducing apoptosis and inhibiting key metabolic enzymes.

Table 1: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4e | MDA-MB-231 | 6.31 | Apoptosis induction |

| 4g | MCF-7 | 5.5 | Enzyme inhibition |

| 4h | MCF-10A | 17.5 | Selective toxicity |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrase (CA IX), which is implicated in tumor growth and metastasis. The IC50 values indicate a strong selectivity for CA IX over other isoforms, suggesting potential therapeutic applications in targeting tumor microenvironments.

Table 2: Enzyme Inhibition Data

| Enzyme Type | IC50 (nM) | Selectivity |

|---|---|---|

| CA IX | 10.93 | High |

| CA II | 1.55 | Moderate |

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is likely to be absorbed effectively when administered orally, with distribution throughout the body facilitated by its lipophilic characteristics. Metabolism primarily occurs in the liver, with renal excretion being the main route of elimination.

Case Studies

In a recent case study involving the application of sulfonamide derivatives in cancer therapy, researchers observed significant reductions in tumor size in animal models treated with compounds similar to this compound. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents while reducing side effects.

常见问题

Q. What are the common synthetic routes for preparing 3-Chloro-1-((4-methylphenyl)sulfonyl)acetone, and what are the critical reaction conditions to optimize yield?

Methodological Answer: The synthesis typically involves sulfonylation of a ketone precursor using 4-methylbenzenesulfonyl chloride under basic conditions. Key steps include:

- Step 1: Reacting acetone derivatives with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonylacetone intermediate.

- Step 2: Chlorination at the α-position using agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C).

- Optimization: Yield improvements (up to 80%) are achieved by maintaining anhydrous conditions, stoichiometric control of the chlorinating agent, and inert atmospheres to prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- 1H NMR: Signals for methyl groups (δ ~2.3 ppm for Ar-CH₃), sulfonyl protons (δ ~3.5–4.0 ppm), and carbonyl protons (δ ~5.0–5.5 ppm). Splitting patterns confirm substitution positions.

- IR Spectroscopy: Peaks at ~1330 cm⁻¹ (asymmetric S=O stretch) and ~1160 cm⁻¹ (symmetric S=O stretch) validate the sulfonyl group. A carbonyl stretch (C=O) appears at ~1700 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peaks ([M⁺]) near m/z 290–300 confirm the molecular weight. Fragmentation patterns (e.g., loss of Cl or CH₃ groups) aid structural verification .

Advanced Research Questions

Q. What are the key considerations in designing experiments to study the reactivity of the sulfonyl group in this compound under varying catalytic conditions?

Methodological Answer:

- Catalyst Selection: Transition-metal catalysts (e.g., Pd or Cu) facilitate cross-coupling reactions, while Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in nucleophilic substitutions, while non-polar solvents (e.g., toluene) favor radical pathways.

- Kinetic Monitoring: Use in situ techniques like FT-IR or HPLC to track reaction progress. For example, competitive reactions between sulfonyl and carbonyl groups may require quenching at intervals to analyze intermediates .

Q. How can computational methods such as DFT or molecular docking be applied to predict the biological activity or reaction pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites (e.g., sulfonyl oxygen as a nucleophilic target). Optimize transition-state geometries to predict regioselectivity in substitution reactions.

- Molecular Docking: Screen against protein targets (e.g., enzymes with sulfonamide-binding pockets) using software like AutoDock Vina. Parameters include binding affinity (ΔG) and hydrogen-bond interactions with active-site residues.

- Validation: Compare computational predictions with experimental data (e.g., X-ray crystallography from Hirshfeld surface analysis or enzymatic assays) to resolve contradictions in mechanistic models .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) for this compound across different studies?

Methodological Answer:

- Source Analysis: Verify solvent effects (e.g., DMSO vs. CDCl₃) and temperature during NMR acquisition, as these alter chemical shifts.

- Reproducibility: Re-synthesize the compound using published protocols and compare spectra. For example, a δ 2.26 ppm singlet for Ar-CH₃ in DMSO-d₆ may shift upfield in CDCl₃.

- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference with crystallographic data (e.g., C–Cl bond lengths from ) to validate structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。